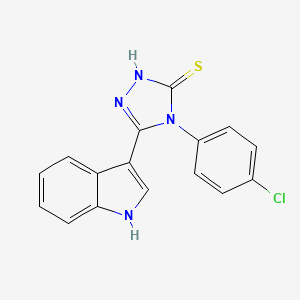

4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4S/c17-10-5-7-11(8-6-10)21-15(19-20-16(21)22)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOHLGWQXSNIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)N3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenyl hydrazine with indole-3-carboxaldehyde followed by cyclization under acidic conditions to form the triazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to remove the thiol group, resulting in a different functional group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Strong nucleophiles such as sodium amide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol-free derivatives.

Substitution: Chloro-substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The indole moiety may interact with various receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

Key Observations :

- Indole vs. Non-Indole Derivatives: The indole group in the target compound enhances interactions with eukaryotic targets (e.g., Bcl-2), while hydrazinyl or benzylidene substituents in analogs like Compounds 12 and 15 favor viral enzyme inhibition .

- Chlorophenyl Position : The 4-chlorophenyl group in Yucasin and the target compound improves membrane permeability, but Yucasin’s lack of an indole limits its application to plant biology .

Physicochemical and Crystallographic Properties

- Crystal Packing: Halogen substituents (Cl, Br) in isostructural analogs (e.g., ) induce minor conformational adjustments, affecting solubility and bioavailability .

- Thermal Stability : The target compound’s melting point (165–167°C) is higher than Schiff base derivatives (e.g., 140–150°C for ), suggesting stronger intermolecular forces due to the indole ring .

Molecular Docking and Selectivity

- Target Compound : Docking into Bcl-2’s hydrophobic cleft shows strong van der Waals interactions via the indole and chlorophenyl groups .

- Compound 12 () : Binds to MERS-CoV helicase via hydrazine-mediated hydrogen bonding, absent in the indole-containing target compound .

- S-Alkyl Derivatives (): Indole-propane substituents in triazole-thiols exhibit higher affinity for lanosterol 14-α-demethylase compared to pyrrole analogs .

Biological Activity

The compound 4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (C16H11ClN4S) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Chlorophenyl group : Enhances lipophilicity and biological activity.

- Indole moiety : Known for its role in various pharmacological effects.

- Thiol group : Contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study highlighted that various synthesized S-substituted derivatives demonstrated activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL at a concentration of 125 μg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | MBCK (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 31.25 | 62.5 |

| Compound B | S. aureus | 62.5 | 125 |

| Compound C | P. aeruginosa | 31.25 | 62.5 |

| Compound D | Candida albicans | 62.5 | 125 |

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound's structure has been linked to enhanced activity against fungal pathogens such as Candida albicans. The structure-activity relationship (SAR) indicates that modifications at the sulfur atom can influence antifungal efficacy without significantly altering overall activity .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives against various cancer cell lines. For example, compounds derived from the triazole framework have shown promising results in inhibiting the growth of melanoma and breast cancer cells in vitro. The selectivity towards cancer cells is particularly notable; certain derivatives demonstrated higher cytotoxicity against melanoma cell lines compared to normal cells .

Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound E | Melanoma IGR39 | 10 |

| Compound F | Triple-negative breast cancer MDA-MB-231 | 15 |

| Compound G | Pancreatic carcinoma Panc-1 | 20 |

Case Studies

A significant case study evaluated the biological activity of various triazole-thiol derivatives in different cellular environments. Compounds were tested for their ability to inhibit cell migration and proliferation in three-dimensional cultures, demonstrating a potential pathway for developing antimetastatic agents .

Q & A

What are the optimized synthetic routes and critical parameters for improving the yield of 4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol?

Answer:

The synthesis typically involves cyclocondensation of thiosemicarbazides followed by S-alkylation or functionalization. Key steps include:

- Cyclization : Reacting 4-chlorophenyl isothiocyanate with indole-3-carboxylic acid hydrazide under reflux in ethanol, yielding the triazole-thiol core .

- Purification : Column chromatography (e.g., silica gel, hexane:EtOAc gradients) achieves >95% purity. Yields can reach 67–86% depending on substituents and reaction conditions .

- Critical Parameters : pH control during cyclization, temperature (reflux at 80–100°C), and stoichiometric ratios of reagents are pivotal for minimizing side products .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

A multi-technique approach ensures accuracy:

- ¹H/¹³C-NMR : Assigns proton environments (e.g., indole NH at δ 11.40 ppm, SH at δ 13.96 ppm) and confirms substitution patterns .

- LC-MS/HR-MS : Validates molecular weight (e.g., [M+H⁺] at m/z 353.06) and detects impurities .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% theoretical values .

- IR Spectroscopy : Identifies key functional groups (e.g., SH stretch at ~2500 cm⁻¹, triazole ring vibrations) .

How can researchers design experiments to evaluate its biological activity, such as antiviral or anticancer potential?

Answer:

- Antiviral Assays : Use ATPase inhibition assays (IC50) for helicase targets (e.g., MERS-CoV). Compound 7e showed IC50 values comparable to reference inhibitors (0.47–5.3 µmol L⁻¹) .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., IC50 determination). Structural analogs demonstrated cytotoxicity via Bcl-2 inhibition .

- Antiradical Activity : DPPH/ABTS radical scavenging assays quantify activity, with substituents like 2-hydroxybenzylidene enhancing effects .

How do structural modifications (e.g., S-alkylation, substituent variation) influence bioactivity?

Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (Cl, I) : Enhance helicase inhibition (e.g., 4-iodo derivative IC50 = 0.47 µmol L⁻¹ vs. 5.3 µmol L⁻¹ for bromine) .

- Hydrophobic Moieties : S-alkylation with dec-9-en-1-yl improves membrane permeability, boosting cytotoxicity .

- Steric Considerations : Bulky groups (e.g., 4-methoxyphenyl) may reduce target binding, as seen in antimicrobial SAR studies .

What methodologies are recommended for molecular docking and target identification?

Answer:

- Target Selection : Prioritize proteins with known triazole interactions (e.g., MERS-CoV helicase PDB:5WWP) .

- Docking Workflow :

- Prepare ligand (AMBER/GAFF) and protein (PDB repair, protonation).

- Generate 30+ conformations using AutoDock Vina.

- Validate with binding energy (<-8 kcal/mol) and interaction analysis (e.g., hydrogen bonds with ATPase domains) .

How can contradictions in biological data (e.g., varying IC50 values) be resolved?

Answer:

- Assay Standardization : Control ATP concentration in helicase assays, as excess ATP inflates IC50 .

- Structural Confounding : Different crystal forms (e.g., polymorphs) may alter activity; validate via PXRD .

- Statistical Analysis : Use ANOVA to assess significance of substituent effects (e.g., fluorine’s negligible impact vs. chlorine’s potency) .

What computational tools are effective for predicting ADME properties?

Answer:

- SwissADME : Predicts bioavailability (e.g., Lipinski compliance: MW <500, LogP <5) .

- ADMETlab 2.0 : Evaluates toxicity (e.g., hERG inhibition risk) and metabolic stability (CYP450 interactions) .

- Key Findings : The compound’s logP (~3.2) suggests moderate blood-brain barrier penetration, while thiol oxidation may limit oral bioavailability .

What experimental strategies are used to assess cytotoxicity mechanisms?

Answer:

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms Bcl-2-mediated apoptosis in cancer cells .

- Gene Expression Profiling : qPCR/Western blotting for Bcl-2, Bax, and caspase-3 levels .

- Selectivity Testing : Compare IC50 values in cancerous vs. normal cell lines (e.g., HEK293) to identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.